molecular formula C13H26O2 B8662510 1-Undecene, 11,11-dimethoxy- CAS No. 65405-66-5

1-Undecene, 11,11-dimethoxy-

Cat. No. B8662510
M. Wt: 214.34 g/mol
InChI Key: NMUOIBRAVXKEQL-UHFFFAOYSA-N
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Patent
US07442823B2

Procedure details

37.78 g of ethyl orthoformate (13.09 ml, 356 mmol, 2 eq.) and 1.691 g of para-toluenesulfonic acid (catalytic amount: 8.9 mmol, 0.051 eq.) are added to a solution of 30.05 g of 97% undecenal (37.10 ml, 173 mmol) dissolved in 500 ml of methanol. The reaction takes place over 12 hours and at reflux of the methanol. After addition of 500 ml of dichloromethane, the reaction mixture is washed successively with a 1% sodium carbonate solution (two times) and with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate and then concentrated to give 36.39 g of a brown liquid with a yield of 97%.
Name
ethyl orthoformate
Quantity
13.09 mL
Type
reactant
Reaction Step One
Quantity
37.1 mL
Type
reactant
Reaction Step One
Quantity
1.691 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[CH:1]([O-:6])([O-])[O:2][CH2:3]C.[CH:7](=O)[CH:8]=[CH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]C.Cl[CH2:20]Cl>CO.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:20][O:6][CH:1]([O:2][CH3:3])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH:8]=[CH2:7]

Inputs

Step One
Name
ethyl orthoformate
Quantity
13.09 mL
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
37.1 mL
Type
reactant
Smiles
C(C=CCCCCCCCC)=O
Name
Quantity
1.691 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 12 hours
Duration
12 h
WASH
Type
WASH
Details
the reaction mixture is washed successively with a 1% sodium carbonate solution (two times) and with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCCCCCC=C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 36.39 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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